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Compound of Interest

Compound Name: PKI-179 hydrochloride

Cat. No.: B2743481 Get Quote

For Research, Scientific, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target binding profile and

kinase selectivity of PKI-179 hydrochloride, a potent, orally bioavailable dual inhibitor of

phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). PKI-179

acts as an ATP-competitive inhibitor, targeting key nodes in the PI3K/Akt/mTOR signaling

pathway, a critical cascade often dysregulated in cancer. This document collates in vitro and in-

cell data, details representative experimental methodologies, and visualizes the compound's

mechanism of action.

Target Binding and Potency
PKI-179 demonstrates potent inhibitory activity against Class I PI3K isoforms and mTOR. Its

efficacy extends to common activating mutants of PI3Kα, making it a compound of significant

interest for oncology research. The inhibitor was developed as a second-generation compound,

refined from earlier molecules to improve oral bioavailability and efficacy.

In Vitro Enzymatic Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of PKI-179

against its primary kinase targets in enzymatic assays. The data highlights a particularly strong

inhibition of mTOR and PI3Kα.
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Target Kinase IC₅₀ (nM)

mTOR 0.42

PI3Kα 8

PI3Kα (E545K mutant) 14

PI3Kα (H1047R mutant) 11

PI3Kβ 24

PI3Kδ 17

PI3Kγ 74

Cellular Activity
PKI-179 effectively inhibits cell proliferation in cancer cell lines that are dependent on the

PI3K/mTOR pathway.

Cell Line Cancer Type IC₅₀ (nM)

MDA-361 Breast Cancer 22

PC3MM2 Prostate Cancer 29

Kinase Selectivity Profile
A key attribute of a high-quality chemical probe or drug candidate is its selectivity. PKI-179 has

been shown to be highly selective for PI3K and mTOR. In a broad kinase panel screening, it

displayed minimal activity against 361 other kinases at concentrations up to 50 μM. Similarly, it

showed low activity against hERG (IC₅₀ > 30 μM) and most cytochrome P450 (CYP) isoforms

(IC₅₀s > 30 μM), although some activity was noted for CYP2C8 (IC₅₀ = 3 μM). This high degree

of selectivity minimizes the potential for off-target effects, making PKI-179 a valuable tool for

studying the PI3K/mTOR pathway.

Signaling Pathway Inhibition
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PKI-179 exerts its anti-proliferative effects by blocking the PI3K/Akt/mTOR signaling cascade.

This pathway is crucial for regulating cell growth, survival, and metabolism. The diagram below

illustrates the canonical pathway and highlights the dual inhibition points of PKI-179.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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